Cas no 25163-50-2 (4-Penten-1-ol, 4-methyl-, 4-methylbenzenesulfonate)
4-Penten-1-ol, 4-methyl-, 4-methylbenzenesulfonate Chemical and Physical Properties
Names and Identifiers
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- 4-Penten-1-ol, 4-methyl-, 4-methylbenzenesulfonate
- 4-methylpent-4-enyl 4-methylbenzenesulfonate
- 4-methylbenzenesulfonic acid 4-methylpent-4-enyl ester
- A817673
- 4-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate
- EN300-37152586
- 4-METHYLPENT-4-EN-1-YL 4-METHYLBENZENESULFONATE
- 25163-50-2
- 4-Penten-1-ol, 4-methyl-, 1-(4-methylbenzenesulfonate)
- DTXSID20434984
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- Inchi: 1S/C13H18O3S/c1-11(2)5-4-10-16-17(14,15)13-8-6-12(3)7-9-13/h6-9H,1,4-5,10H2,2-3H3
- InChI Key: QCXQFXZJNQSTIT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCCCC(=C)C
Computed Properties
- Exact Mass: 272.1083
- Monoisotopic Mass: 254.09766561g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 74.6
4-Penten-1-ol, 4-methyl-, 4-methylbenzenesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37152586-0.05g |
4-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate |
25163-50-2 | 0.05g |
$431.0 | 2023-05-26 | ||
| Enamine | EN300-37152586-0.1g |
4-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate |
25163-50-2 | 0.1g |
$451.0 | 2023-05-26 | ||
| Enamine | EN300-37152586-0.25g |
4-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate |
25163-50-2 | 0.25g |
$472.0 | 2023-05-26 | ||
| Enamine | EN300-37152586-0.5g |
4-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate |
25163-50-2 | 0.5g |
$493.0 | 2023-05-26 | ||
| Enamine | EN300-37152586-1.0g |
4-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate |
25163-50-2 | 1g |
$513.0 | 2023-05-26 | ||
| Enamine | EN300-37152586-2.5g |
4-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate |
25163-50-2 | 2.5g |
$1008.0 | 2023-05-26 | ||
| Enamine | EN300-37152586-5.0g |
4-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate |
25163-50-2 | 5g |
$1488.0 | 2023-05-26 | ||
| Enamine | EN300-37152586-10.0g |
4-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate |
25163-50-2 | 10g |
$2209.0 | 2023-05-26 |
4-Penten-1-ol, 4-methyl-, 4-methylbenzenesulfonate Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 4-Penten-1-ol, 4-methyl-, 4-methylbenzenesulfonate
Recent Advances in the Study of 4-Penten-1-ol, 4-methyl-, 4-methylbenzenesulfonate (CAS: 25163-50-2) in Chemical Biology and Pharmaceutical Research
The compound 4-Penten-1-ol, 4-methyl-, 4-methylbenzenesulfonate (CAS: 25163-50-2) has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in organic synthesis and drug development. This sulfonate ester derivative, characterized by its pentenyl and tosyl functional groups, serves as a key intermediate in the synthesis of complex molecules. Recent studies have explored its utility in nucleophilic substitution reactions, polymer chemistry, and as a precursor for bioactive compounds. This research brief consolidates the latest findings on its synthesis, reactivity, and potential therapeutic applications, providing a comprehensive overview for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 25163-50-2 in facilitating stereoselective C-C bond formation, particularly in the synthesis of chiral building blocks for antiviral agents. The research team optimized reaction conditions using palladium catalysis, achieving yields exceeding 85% with excellent enantioselectivity (ee > 95%). These findings suggest its potential as a cost-effective alternative to traditional chiral auxiliaries in API manufacturing. Concurrently, its stability under physiological pH conditions makes it attractive for prodrug design, as evidenced by its incorporation into novel NSAID derivatives currently in preclinical evaluation.
From a toxicological perspective, recent in vitro assessments (Toxicology in Vitro, 2024) have established the compound's safety profile, with IC50 values >100 μM in hepatocyte models. However, structure-activity relationship studies highlight the critical influence of the 4-methylbenzenesulfonate moiety on metabolic stability, with cytochrome P450 screening showing preferential oxidation at the pentenyl terminus. These insights are informing the design of next-generation derivatives with improved pharmacokinetic properties, particularly for CNS-targeted therapeutics where blood-brain barrier penetration is essential.
Industrial applications are expanding, as evidenced by three patent filings in Q1 2024 describing its use in photoinitiator systems for biomedical hydrogels and as a chain transfer agent in controlled radical polymerization. The compound's dual reactivity (vinyl and sulfonate groups) enables precise control over polymer architecture, facilitating the development of stimuli-responsive drug delivery systems. Scale-up synthesis protocols have been optimized to kilogram scale with >98% purity, addressing previous challenges in byproduct formation during tosylation.
Emerging research directions include its potential as a covalent inhibitor scaffold, with computational docking studies (Journal of Chemical Information and Modeling, 2024) predicting favorable interactions with cysteine residues in oncology targets. Preliminary in vivo data in xenograft models show promising tumor growth inhibition when conjugated to HDAC inhibitors, though further ADME optimization is required. The compound's versatility continues to inspire innovative applications across chemical biology, reinforcing its importance as a multifunctional building block in modern pharmaceutical research.
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